molecular formula C22H29N3O5S B2589849 2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897619-29-3

2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2589849
CAS No.: 897619-29-3
M. Wt: 447.55
InChI Key: NWUUEANQSCGPHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is likely a part of, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

5-HT7 Receptor Antagonism

Piperazine derivatives have been explored for their potential as 5-HT7 receptor antagonists. Research involving similar compounds has identified that these derivatives can exhibit high affinity and selectivity towards 5-HT7 receptors, suggesting potential applications in the treatment of central nervous system disorders. One study prepared and evaluated twenty-four compounds of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides as 5-HT7 receptor antagonists, demonstrating the role of these compounds in receptor modulation (Yoon et al., 2008).

Dopamine D3 Receptor Affinity

Further research into benzamide derivatives highlights their structural affinity and selectivity for dopamine D3 receptors, indicating potential for development into therapeutic agents targeting the dopaminergic system. Modifications to benzamide PB12, a potent dopamine D4 receptor ligand, led to the identification of derivatives with moderate to high D3 receptor affinity, pointing to their usefulness in designing dopamine receptor-based treatments (Leopoldo et al., 2002).

Crystal Structure and Theoretical Studies

Crystal structure analysis and density functional theory (DFT) calculations on piperazine derivatives provide insights into their molecular properties, reactive sites, and potential biological interactions. Studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have elucidated their crystal packing and intermolecular interactions through Hirshfeld surface analysis, contributing to the understanding of their pharmacological potential (Kumara et al., 2017).

Serotonin 4 Receptor Agonism

Synthesis and evaluation of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists have been conducted, with some compounds showing promise as novel prokinetic agents with reduced side effects. This research suggests the application of these derivatives in improving gastrointestinal motility, offering a potential therapeutic avenue for gastrointestinal disorders (Sonda et al., 2004).

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-3-30-21-7-5-4-6-20(21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)18-8-10-19(29-2)11-9-18/h4-11H,3,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUUEANQSCGPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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